cis-1,2-Cyclobutanedimethanamine dihydrochloride
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Overview
Description
cis-1,2-Cyclobutanedimethanamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.1106 . It is a derivative of cyclobutane, a four-membered ring structure, and contains two methanamine groups in the cis configuration. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2-Cyclobutanedimethanamine dihydrochloride can be achieved through several methods. One common approach involves the cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides using a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with Et3N as an additive . This method is highly diastereoselective and leads to the formation of diverse cis-cyclopentane-1,2-diamine derivatives.
Industrial Production Methods
For industrial-scale production, an efficient process involves the preparation of cis-cyclopropane-1,2-dicarboxylic acid from a mixture of cis- and trans-isomers by forming a cyclic acidic anhydride . This method allows for the large-scale synthesis of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-1,2-Cyclobutanedimethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted cyclobutane derivatives.
Scientific Research Applications
cis-1,2-Cyclobutanedimethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1,2-Cyclobutanedimethanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
cis-1,2-Dibromocyclopentane: Similar in structure but contains bromine atoms instead of methanamine groups.
Lobaplatin: A platinum-based anticancer agent that includes a cyclobutane ring with methanamine groups.
Uniqueness
cis-1,2-Cyclobutanedimethanamine dihydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its cis configuration and methanamine groups make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H16Cl2N2 |
---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
[(1S,2R)-2-(aminomethyl)cyclobutyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-5-1-2-6(5)4-8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
InChI Key |
FCZGUISVPWFFBE-RUTFAPCESA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1CN)CN.Cl.Cl |
Canonical SMILES |
C1CC(C1CN)CN.Cl.Cl |
Origin of Product |
United States |
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